molecular formula C11H17N B1266477 n-Benzyl-2-methylpropan-1-amine CAS No. 42882-36-0

n-Benzyl-2-methylpropan-1-amine

Cat. No. B1266477
M. Wt: 163.26 g/mol
InChI Key: ZELJLECFTLYULH-UHFFFAOYSA-N
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Patent
US04235809

Procedure details

To the imine from isobutyraldehyde and benzylamine (51.4 g; 0.3 mole) was added phosphorous acid (24.6 g; 0.3 mole). While stirring the mixture was slowly warmed to 65°-70° when a vigorous exothermic reaction was initiated. The reaction temperature reached 130°-145°. Upon cooling the reaction mixture became a glass. This glass was dissolved in water and basified. Extraction with benzene yielded benzylisobutylamine. The aqueous portion was acidified and after removal of sodium chloride yielded a phosphonic acid (20 g). Recrystallization gave a white solid (12 g) mp 186°-190° the N-benzyl α-aminophosphonic acid. ##STR35##
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].[CH2:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.P(O)(O)O>O>[CH2:6]([NH:13][CH2:1][CH:2]([CH3:4])[CH3:3])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
51.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
24.6 g
Type
reactant
Smiles
P(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
While stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was slowly warmed to 65°-70° when
CUSTOM
Type
CUSTOM
Details
a vigorous exothermic reaction
CUSTOM
Type
CUSTOM
Details
reached 130°-145°
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
Extraction with benzene

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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